N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide
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Overview
Description
N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the bromination of benzoisoquinoline derivatives followed by nitration. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoisoquinoline derivatives.
Scientific Research Applications
N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide involves its interaction with biological molecules. The compound can promote the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and microbial growth. This is primarily due to the presence of nitro and bromine groups, which facilitate these interactions .
Comparison with Similar Compounds
Similar Compounds
5-bromo-5-nitro-1,3-dioxane: Known for its antimicrobial properties and used as a preservative.
Naphthalimide derivatives: Used as fluorescent and colorimetric sensors for cations and anions.
Uniqueness
N-(6-bromo-5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-nitrobenzamide is unique due to its specific combination of bromine and nitro groups on the benzoisoquinoline scaffold
Properties
Molecular Formula |
C19H9BrN4O7 |
---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
N-(6-bromo-5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C19H9BrN4O7/c20-16-11-5-2-6-12-15(11)13(8-14(16)24(30)31)19(27)22(18(12)26)21-17(25)9-3-1-4-10(7-9)23(28)29/h1-8H,(H,21,25) |
InChI Key |
BKGUIQSVABWQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C3=CC=CC4=C3C(=CC(=C4Br)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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